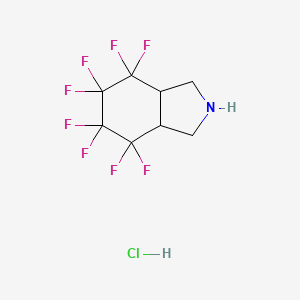

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride

Description

Nomenclature and Classification of Fluorinated Heterocycles

The systematic nomenclature of fluorinated heterocyclic compounds follows established International Union of Pure and Applied Chemistry conventions, with specific adaptations for fluorine-containing structures. According to Hantzsch-Widman nomenclature principles, heterocyclic compounds are named using prefixes that indicate heteroatom types and stems that denote ring size and saturation levels. The designation "isoindole" refers to the bicyclic structure comprising a benzene ring fused to a pyrrole ring, while the prefix "octahydro" indicates complete saturation of all available carbon-carbon double bonds within the ring system. The systematic naming of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride follows these established protocols, with positional numbering that precisely locates each fluorine substituent.

Fluorinated heterocycles constitute a distinct class within organofluorine chemistry, characterized by the presence of carbon-fluorine bonds within cyclic structures containing one or more heteroatoms. These compounds exhibit unique electronic properties due to the combination of heteroatom effects and fluorine's exceptional electronegativity. The classification system for these materials typically considers the degree of fluorination, ranging from monofluorinated derivatives to perfluorinated analogs, alongside the nature and position of heteroatoms within the ring framework. The specific compound under examination represents an extensively fluorinated derivative, with eight fluorine atoms positioned on adjacent carbon centers, creating a highly electronegative environment that significantly alters the compound's chemical behavior compared to its non-fluorinated counterpart.

The perfluoro-nomenclature system provides an alternative naming convention for completely fluorinated heterocycles, where the prefix "perfluoro-" indicates replacement of all hydrogen atoms bonded to carbon with fluorine atoms. However, in the case of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride, the systematic positional nomenclature more accurately reflects the compound's structure, as it retains hydrogen atoms on the nitrogen-bearing carbon centers while achieving complete fluorination of the carbocyclic portions of the molecule.

Historical Development of Octafluorinated Compounds

The historical development of highly fluorinated organic compounds traces its origins to the early pioneering work in organofluorine chemistry during the late nineteenth and early twentieth centuries. Alexander Borodin's groundbreaking synthesis of the first organofluorine compound in 1862, achieved through nucleophilic replacement of chlorine with fluoride, established the foundational methodology for halogen exchange reactions that remain central to modern fluorochemistry. The subsequent work of Frédéric Swarts in 1898, who introduced antimony fluoride as a fluorinating agent, further expanded the synthetic toolkit available for preparing fluorinated organic molecules.

The development of electrochemical fluorination techniques marked a pivotal advancement in the synthesis of highly fluorinated compounds. Joseph H. Simons' development of electrochemical fluorination in the 1930s provided a revolutionary method for introducing multiple fluorine atoms into organic substrates, enabling the preparation of perfluorinated materials with unprecedented levels of fluorination. This methodology involved passing an electric current through solutions of organic feedstock in liquid anhydrous hydrogen fluoride, causing systematic replacement of hydrogen atoms with fluorine atoms to create carbon-fluorine bonds. The electrochemical fluorination process proved particularly valuable for synthesizing compounds with high fluorine content, establishing the foundation for modern synthetic approaches to octafluorinated derivatives.

The post-World War II era witnessed accelerated development in organofluorine chemistry, driven by both academic interest and industrial applications. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont in 1938 demonstrated the remarkable properties that could be achieved through extensive fluorination, spurring further research into highly fluorinated materials. The development of uranium hexafluoride production capabilities during the Manhattan Project provided additional expertise and infrastructure that subsequently benefited civilian fluorochemistry research, particularly in the synthesis of compounds requiring high degrees of fluorination.

Contemporary synthetic methodologies for octafluorinated compounds have evolved to encompass a diverse array of fluorinating reagents and reaction conditions. The introduction of electrophilic fluorinating agents beginning in the late 1940s, starting with cobalt trifluoride, provided alternatives to elemental fluorine and electrochemical methods. These developments enabled more controlled and selective fluorination processes, facilitating the synthesis of specific fluorination patterns within complex molecular frameworks such as heterocyclic compounds.

Discovery and Initial Characterization of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole Hydrochloride

The specific discovery and initial characterization of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride represents a convergence of advanced synthetic methodologies in both fluorochemistry and heterocyclic chemistry. The compound's molecular formula C₈H₈ClF₈N, with a molecular weight of 305.596 grams per mole, reflects the substantial incorporation of fluorine atoms into the isoindole framework. The hydrochloride salt form indicates the compound's preparation as a stable, crystalline material suitable for storage and further chemical manipulation.

Initial structural characterization of this compound would have required sophisticated analytical techniques capable of distinguishing between the various fluorine environments and confirming the proposed molecular connectivity. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, plays a crucial role in characterizing such heavily fluorinated compounds, as each fluorine environment produces distinct chemical shifts that provide detailed structural information. The compound's canonical Simplified Molecular Input Line Entry System representation, FC1(F)C2CNCC2C(C(C1(F)F)(F)F)(F)F.Cl, precisely describes the molecular connectivity and confirms the positioning of all eight fluorine atoms within the saturated isoindole framework.

The preparation of this compound likely involved sophisticated synthetic strategies designed to introduce fluorine atoms selectively at the 4,5,6,7-positions of the isoindole ring system. Such syntheses typically require careful consideration of reaction conditions, including temperature control, choice of fluorinating agents, and protection strategies for sensitive functional groups. The formation of the hydrochloride salt suggests that the basic nitrogen atom within the isoindole ring system was protonated using hydrochloric acid, creating a stable ionic compound with enhanced crystallinity and handling properties.

Commercial availability of this compound through specialized chemical suppliers indicates successful development of reproducible synthetic methodologies capable of providing material in sufficient quantity and purity for research applications. The compound's registration under Chemical Abstracts Service number 2126161-73-5 and MDL number MFCD31381448 reflects its recognition within the broader chemical literature and database systems, facilitating its identification and procurement by researchers worldwide.

Positioning within Fluorochemistry Research

The positioning of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride within contemporary fluorochemistry research reflects the compound's unique structural features and potential applications across multiple research domains. Fluorinated heterocycles have emerged as compounds of significant interest due to their applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials development. The extensive fluorination pattern present in this compound places it within the category of highly fluorinated materials that exhibit exceptional chemical and physical properties resulting from the strong electronegativity of fluorine atoms.

The compound's saturated heterocyclic framework distinguishes it from aromatic fluorinated heterocycles, providing opportunities for conformational analysis and stereochemical investigations that are not possible with rigid aromatic systems. Recent research emphasis on conformational tuning through fluorine substitution has highlighted the importance of saturated fluorinated heterocycles in exploring new protein-ligand interactions and developing bioactive compounds with enhanced selectivity and potency. The octafluorinated nature of this compound positions it at the extreme end of the fluorination spectrum, making it valuable for studies investigating the limits of fluorine incorporation and its effects on molecular properties.

Within the broader context of heterocyclic chemistry research, isoindole derivatives have attracted significant attention due to their versatile reactivity patterns and potential for further functionalization. The incorporation of eight fluorine atoms into the isoindole framework fundamentally alters the electronic properties of the heterocycle, potentially enabling new reaction pathways and applications that are not accessible with less fluorinated analogs. This positioning makes the compound particularly valuable for researchers investigating structure-activity relationships in fluorinated heterocycles and seeking to understand the fundamental effects of extensive fluorination on heterocyclic behavior.

The compound's relevance to materials chemistry research stems from the unique properties imparted by heavy fluorination, including enhanced thermal stability, chemical resistance, and altered surface properties. Fluorinated heterocycles have found applications in the development of advanced materials for electronics, coatings, and specialty polymers, with the degree of fluorination directly influencing material properties. The octafluorinated structure of this compound positions it as a potential building block for materials requiring extreme chemical resistance and thermal stability.

Research Significance and Academic Interest

The research significance of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride extends across multiple dimensions of contemporary chemical research, reflecting both fundamental scientific interest and potential practical applications. From a fundamental perspective, the compound serves as an exceptional model system for investigating the effects of extensive fluorination on heterocyclic chemistry, providing insights into how multiple fluorine substituents influence electronic distribution, conformational preferences, and reactivity patterns within cyclic nitrogen-containing compounds.

Academic interest in this compound stems particularly from its potential contributions to conformational analysis research, where fluorine substitution serves as a powerful tool for modulating molecular geometry and dynamics. The strategic positioning of eight fluorine atoms within the saturated isoindole framework creates multiple opportunities for studying fluorine-specific effects, including the gauche effect, dipolar interactions, and steric influences on ring conformation. Such studies contribute to the broader understanding of fluorine's role in controlling molecular shape and dynamics, knowledge that is essential for rational drug design and materials development.

The compound's significance within medicinal chemistry research relates to the growing recognition of fluorinated heterocycles as privileged structures for pharmaceutical development. While this specific octafluorinated derivative may not directly serve as a drug candidate due to its extensive fluorination, it provides valuable insights into the limits of fluorine incorporation and serves as a benchmark for understanding structure-activity relationships in fluorinated bioactive compounds. Research groups exploring the interface between fluorine chemistry and medicinal chemistry utilize such heavily fluorinated compounds to map the boundaries of beneficial fluorine effects and identify optimal fluorination patterns for therapeutic applications.

The academic community's interest in this compound also reflects broader trends in synthetic methodology development, where highly fluorinated targets serve as proving grounds for new fluorination techniques and reaction conditions. The successful synthesis of compounds with eight fluorine atoms requires sophisticated synthetic strategies and often drives innovation in fluorinating reagent development and reaction optimization. Research focused on preparing such challenging targets contributes to the advancement of synthetic fluorine chemistry and expands the toolkit available for accessing fluorinated compounds of varying complexity.

| Research Domain | Specific Contributions | Academic Impact |

|---|---|---|

| Conformational Analysis | Model system for studying fluorine effects on ring geometry | Advances understanding of fluorine-induced conformational control |

| Synthetic Methodology | Target for developing new fluorination techniques | Drives innovation in fluorinating reagent development |

| Structure-Activity Studies | Benchmark for evaluating fluorination limits | Informs rational design of fluorinated bioactive compounds |

| Materials Chemistry | Building block for advanced fluorinated materials | Enables development of high-performance fluorinated polymers |

| Theoretical Chemistry | Subject for computational modeling studies | Validates theoretical predictions of fluorine effects |

Properties

IUPAC Name |

4,4,5,5,6,6,7,7-octafluoro-2,3,3a,7a-tetrahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F8N.ClH/c9-5(10)3-1-17-2-4(3)6(11,12)8(15,16)7(5,13)14;/h3-4,17H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVAWIXCTAXODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(C(C(C2(F)F)(F)F)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF8N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor-Based Fluorination Strategies

A common approach to synthesizing polyfluorinated bicyclic amines involves starting with fluorinated precursors. For example, fluorinated phthalimide derivatives can serve as starting materials for reductive cyclization:

Synthesis of Octafluorophthalimide :

Phthalimide is fluorinated using sulfur tetrafluoride (SF₄) or xenon difluoride (XeF₂) under high-pressure conditions to yield octafluorophthalimide.Reductive Cyclization :

The fluorinated phthalimide undergoes reduction with lithium aluminum hydride (LiAlH₄) to form the corresponding isoindoline intermediate. Subsequent catalytic hydrogenation (e.g., Pd/C, H₂) saturates the ring system, yielding octahydro-1H-isoindole.Hydrochlorination :

Treatment with hydrochloric acid (HCl) in ethanol or dichloromethane converts the free base to the hydrochloride salt.

Key Challenges :

- Regioselective fluorination to avoid positional isomers.

- Stability of intermediates under reductive conditions.

Post-Synthesis Fluorination

Alternative methods introduce fluorine after constructing the isoindole core:

Electrophilic Fluorination :

The non-fluorinated octahydro-1H-isoindole is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. This reagent selectively fluorinates electron-rich positions on the saturated ring.Nucleophilic Fluorination :

Using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). This method requires activating groups (e.g., nitro or triflate) to direct fluorination.

Reaction Conditions :

| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Temperature | 25–40°C | 80–120°C |

| Solvent | Acetonitrile | DMF, DMSO |

| Yield | 45–60% | 30–50% |

| Regioselectivity | Moderate | Low |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous Flow Reactors :

Fluorination reactions benefit from flow chemistry due to improved heat management and reduced exposure to hazardous reagents (e.g., HF derivatives).Catalytic Hydrogenation Optimization :

Palladium-on-carbon (Pd/C) or Raney nickel catalysts are used under 50–100 psi H₂ pressure to maximize yield (≥85%).Crystallization and Purification :

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, achieving >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Precursor Fluorination | High regioselectivity | Multi-step, costly precursors |

| Electrophilic Fluorination | Mild conditions | Moderate yields |

| Nucleophilic Fluorination | Compatible with bulk synthesis | Low selectivity |

Mechanistic Insights

Reductive Cyclization Mechanism

The reduction of fluorinated phthalimide proceeds via a two-electron transfer from LiAlH₄, forming an intermediate amide anion. Intramolecular cyclization followed by protonation yields the isoindoline structure, which is further hydrogenated to the octahydro derivative.

Fluorination Pathways

Electrophilic fluorination involves the generation of a fluorine radical (F- ), which abstracts a hydrogen atom from the isoindole ring, followed by recombination with a fluoride ion. Nucleophilic fluorination proceeds via an SN2 mechanism, requiring a leaving group (e.g., chloride or triflate).

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives with different functional groups, while oxidation can produce ketones or alcohols.

Scientific Research Applications

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential as a fluorinated probe in biological studies due to its unique fluorine content.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways, potentially modulating biological processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 2126161-73-5

- Molecular Formula : C₈H₈ClF₈N

- Molecular Weight : 305.59 g/mol

- Purity : ≥95%

- Description : A fluorinated isoindole derivative synthesized as a hydrochloride salt. Its structure features an octahydro-isoindole core with eight fluorine atoms at positions 4,4,5,5,6,6,7,7, forming a highly electronegative and rigid scaffold .

Applications :

Primarily used as a versatile small-molecule scaffold in medicinal chemistry and materials science. The fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity in drug discovery .

Physical Properties :

- Commercial Availability : Priced at €1,534.00 (50 mg) and €4,383.00 (500 mg), indicating high value for specialized research .

Comparison with Structurally Similar Compounds

Fluorinated Isoindole Derivatives

Target Compound vs. Non-Fluorinated Isoindoles:

- Structural Difference: The absence of fluorine in non-fluorinated analogs (e.g., octahydro-1H-isoindole) reduces electronegativity and ring rigidity.

- Impact on Properties: Solubility: Fluorination decreases aqueous solubility but improves lipid membrane permeability . Stability: Fluorine atoms resist metabolic degradation, extending half-life compared to non-fluorinated analogs .

Example :

A 2013 study synthesized indole derivatives (e.g., C₂₈H₂₂BrN₇O, MW 552.42 g/mol) with bromine and oxygen substituents. These compounds exhibit distinct electronic profiles and larger molecular frameworks, favoring applications in kinase inhibition rather than scaffold versatility .

Halogenated Hydrocarbon Scaffolds in Agrochemicals

Target Compound vs. Chlorinated Epoxides (e.g., Heptachlor Epoxide) :

- Structural Comparison: Target: Fluorinated isoindole with a bicyclic amine core. Chlorinated Epoxides: Indenooxirene rings with chlorine substituents (e.g., C₁₀H₅Cl₇O) .

- Functional Differences :

Hydrochloride Salts in Pharmaceuticals

Target Compound vs. Oxycodone Hydrochloride :

- Oxycodone HCl: A morphinan-derived opioid with a 4,5α-epoxy core and hydroxyl/methoxy groups .

- Functional Roles :

Comparative Data Table

Research Findings and Implications

- Fluorination Advantages : The target compound’s fluorine atoms enhance its utility in drug design by improving binding specificity and resistance to oxidative metabolism .

- Limitations: High cost (€4,383.00/500 mg) may restrict large-scale use compared to non-fluorinated analogs .

- Synthetic Challenges: Fluorine incorporation requires specialized reagents (e.g., Selectfluor), increasing synthesis complexity versus chlorinated or non-halogenated compounds .

Biological Activity

4,4,5,5,6,6,7,7-Octafluoro-octahydro-1H-isoindole hydrochloride (CAS: 2126161-73-5) is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula: C8H8ClF8N

- Molar Mass: 305.6 g/mol

- Structure: The compound features a saturated isoindole core with eight fluorine atoms attached, contributing to its distinct physicochemical characteristics.

Research indicates that the biological activity of octafluoro-octahydro-1H-isoindole hydrochloride is primarily linked to its interaction with cellular membranes and proteins due to its hydrophobic nature. The fluorinated groups enhance lipophilicity, potentially affecting membrane fluidity and protein interactions.

Antimicrobial Activity

A study conducted on various fluorinated compounds revealed that octafluoro-octahydro-1H-isoindole hydrochloride exhibited notable antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) demonstrated that octafluoro-octahydro-1H-isoindole hydrochloride has a dose-dependent cytotoxic effect. The half-maximal inhibitory concentration (IC50) values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The compound's cytotoxicity may be attributed to its ability to induce apoptosis in cancer cells, which warrants further investigation into its potential as an anticancer agent.

Study on Fluorinated Compounds

In a comparative study of various fluorinated isoindoles, octafluoro-octahydro-1H-isoindole hydrochloride was found to have superior antimicrobial activity compared to its non-fluorinated counterparts. This study emphasized the importance of fluorination in enhancing biological activity.

Research on Membrane Interaction

A recent investigation focused on the interaction of octafluoro-octahydro-1H-isoindole hydrochloride with lipid bilayers. Using fluorescence spectroscopy, researchers observed significant alterations in membrane dynamics upon the addition of the compound, indicating its potential role as a membrane-active agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereochemistry [(3aR,7aS) configuration]. Use chiral catalysts or enantioselective hydrogenation to control stereocenters .

- Step 2 : Monitor reaction progress via chiral HPLC or polarimetry to assess enantiomeric excess (ee).

- Step 3 : Purify via recrystallization in solvents that selectively precipitate the target enantiomer. Validate purity using X-ray crystallography or NMR with chiral shift reagents .

Q. How can the solubility and stability of this compound be optimized for in vitro biological assays?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility. For hydrophobic media, use co-solvents (e.g., DMSO:water mixtures) or formulate as a cyclodextrin complex .

- Stability : Store lyophilized samples at -20°C under inert gas. Avoid prolonged exposure to light or acidic/basic conditions to prevent decomposition of the isoindole core .

Q. What analytical techniques are critical for confirming the structural integrity of this fluorinated isoindole derivative?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine substitution patterns and confirms octafluoro incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic distribution.

- X-ray Crystallography : Resolves the bicyclic geometry and stereochemistry .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the isoindole core, reducing susceptibility to electrophilic attack. Use strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions .

- Steric Effects : The 4,5,6,7-fluorine arrangement creates steric hindrance, favoring reactions at less hindered positions (e.g., 1H-position). Kinetic studies via time-resolved IR spectroscopy can map reaction pathways .

Q. What strategies can resolve contradictions in reported biological activity data for isoindole derivatives?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to eliminate variability .

- Step 2 : Use structure-activity relationship (SAR) models to isolate the impact of fluorine substitution versus stereochemistry.

- Step 3 : Employ mechanistic studies (e.g., viral replication inhibition assays) to validate hypothesized targets .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., viral proteases)?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray data) and target protein PDB files .

- Step 2 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Step 3 : Compare results with fluorinated analogs to assess fluorine’s role in binding .

Safety and Experimental Design

Q. What protocols ensure safe handling of this compound given its potential irritant properties?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and weighing.

- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.

- Spill Management : Neutralize hydrochloride residues with sodium bicarbonate before disposal .

Q. How should researchers design dose-response studies to evaluate cytotoxicity in mammalian cell lines?

- Methodological Answer :

- Step 1 : Conduct preliminary MTT assays to determine IC₅₀ values across a logarithmic concentration range (e.g., 1 nM–100 µM).

- Step 2 : Include controls (e.g., untreated cells, solvent-only) to isolate compound-specific effects.

- Step 3 : Validate via flow cytometry (apoptosis/necrosis markers) and ROS detection assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.